4-Methyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
4-Methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
As a thiazole derivative, it may potentially influence various biochemical pathways, but further studies are needed to confirm this .
Result of Action
As a general characteristic of some thiazole derivatives, they can cause DNA double-strand breaks leading to cell death . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity of 4-Methyl-1,3-thiazole-5-carbonyl chloride. For instance, it is recommended to store the compound at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of 4-Methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-Methyl-1,3-thiazole-5-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
4-Methyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-sulfonyl chloride
- 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid
Uniqueness
4-Methyl-1,3-thiazole-5-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry. The presence of both the thiazole ring and the carbonyl chloride group provides a unique combination of properties that are not commonly found in other compounds .
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGQLRKTYECIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499516 | |
Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-09-1 | |
Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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